Deoxyartemisinin

Übersicht

Beschreibung

Synthesis Analysis

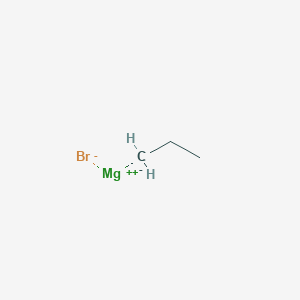

Deoxyartemisinin can be synthesized from artemisinin through various chemical processes. For instance, photooxygenation of anhydrodeoxydihydroartemisinin followed by chromatographic separation can yield deoxyartemisinin and its derivatives. Another approach involves the use of NaBH4 and BF3.Et2O in THF to convert artemisinin directly to deoxyartemisinin, showcasing the compound's versatility in synthesis methods (Fu et al., 2020) (Galal et al., 2002) (Jung et al., 1990).

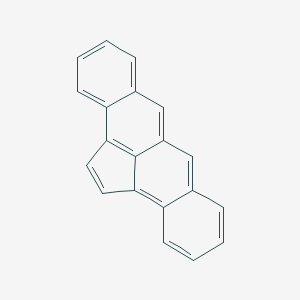

Molecular Structure Analysis

Deoxyartemisinin's molecular structure lacks the endoperoxide bridge present in artemisinin, a feature crucial for the latter's antimalarial activity. This absence significantly alters its chemical reactivity and biological activity, making it distinct from its parent compound in terms of pharmacological effects.

Chemical Reactions and Properties

Deoxyartemisinin undergoes various chemical reactions, including photooxygenation and reduction processes, to form a range of derivatives with diverse biological activities. These reactions not only expand the chemical diversity of deoxyartemisinin but also enhance its potential for pharmacological applications beyond its initial scope (Galal et al., 2002).

Physical Properties Analysis

The physical properties of deoxyartemisinin, such as solubility and stability, are influenced by its molecular structure. The absence of the peroxide bridge affects its interaction with biological membranes and molecules, which in turn impacts its absorption and bioavailability in biological systems (Fu et al., 2020).

Chemical Properties Analysis

Deoxyartemisinin's chemical properties, including reactivity and binding affinity to biological targets, are distinct from those of artemisinin. Its transformation into various derivatives through chemical reactions further diversifies its pharmacological profile, allowing for the exploration of new therapeutic potentials beyond its original antimalarial activity (Galal et al., 2002).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

- Field : Pharmacology

- Application : Deoxyartemisinin, a compound separated from Artemisinin annua L., shows anti-inflammatory and antiulcer activities . The absorption, distribution, metabolism, excretion (ADME) properties of artemisinin, deoxyartemisinin, and 10-deoxoartemisinin were predicted using QikProp software .

- Methods : Their pharmacokinetic behaviors in rats were evaluated by a rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method after oral and intravenous administration of each compound .

- Results : The oral bioavailability of artemisinin was calculated to be 12.2 ± 0.832%, which was about 7 times higher than that of deoxyartemisinin (1.60 ± 0.317%). For 10-deoxoartemisinin, its bioavailability (26.1 ± 7.04%) was superior to artemisinin at a degree of more than twice .

Antimalarial Activity

- Field : Medicinal Chemistry

- Application : 10-deoxyartemisinin and 9-ene-10-deoxyartemisinin were synthesized from artemisinin and used as substrates for microbial transformation with Cunninghamella elegans CGMCC 3.4832 and Cunninghamella echinulata CGMCC 3.4879 .

- Methods : Biotransformation of 10-deoxyartemisinin was conducted with Cunninghamella echinulata CGMCC 3.4879 and Cunninghamella elegans CGMCC 3.4832, and the transformed products were separated and identified .

- Results : Fifteen metabolites, including seven novel compounds, were isolated and identified after cultivation. Compounds 2, 3, 13, 15, 16, and 18 displayed moderate-to-good antimalarial activity, with a half-maximal inhibitory concentration ranging from 6 to 223 nM .

Antibacterial Activity

- Field : Microbiology

- Application : Deoxyartemisinin showed antibacterial activity against Staphylococcus aureus, S. epidermidis and S. mutans .

- Methods : The structure of deoxyartemisinin was elucidated by spectroscopy .

- Results : Deoxyartemisinin showed antibacterial activity at a minimum inhibitory concentration (MIC) of 1 mg/mL compared to artemisinin whose MIC was >2 mg/mL .

Antiangiogenic Activity

- Field : Bioorganic & Medicinal Chemistry

- Application : Non acetal-type derivatives at C-12 of artemisinin and their novel dimers including a fullerene conjugate were synthesized and some of them showed potent in vivo antiangiogenic activity on chorioallantoic membrane .

- Methods : The derivatives were synthesized and their antiangiogenic activity was tested on chorioallantoic membrane .

- Results : Some of the synthesized compounds showed potent in vivo antiangiogenic activity on chorioallantoic membrane higher than or comparable to those of fumagillin and thalidomide .

Antimalarial Activity through Biotransformation

- Field : Medicinal and Pharmaceutical Chemistry

- Application : Sequential chemo-reduction and biotransformation of artemisinin were undertaken to obtain a series of artemisinin derivatives .

- Methods : First, 10-deoxyartemisinin and 9-ene-10-deoxyartemisinin were synthesized after simple handling with boron trifluoride/diethyl ether and sodium borohydride. Then, biotransformation of 10-deoxyartemisinin was conducted with Cunninghamella echinulata CGMCC 3.4879 and Cunninghamella elegans CGMCC 3.4832, and the transformed products were separated and identified .

- Results : Fifteen metabolites, including seven novel compounds, were isolated and identified after cultivation. Compounds 2, 3, 13, 15, 16, and 18 displayed moderate-to-good antimalarial activity, with a half-maximal inhibitory concentration ranging from 6 to 223 nM .

Anti-Inflammatory and Antiulcer Activities

- Field : Pharmacology

- Application : Deoxyartemisinin, a compound separated from Artemisia annua L., shows anti-inflammatory and antiulcer activities .

- Methods : The absorption, distribution, metabolism, excretion (ADME) properties of artemisinin, deoxyartemisinin, and 10-deoxoartemisinin were predicted using QikProp software. Also, their pharmacokinetic behaviors in rats were further evaluated by a rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method after oral and intravenous administration of each compound .

- Results : The oral bioavailability of artemisinin was calculated to be 12.2 ± 0.832%, which was about 7 times higher than that of deoxyartemisinin (1.60 ± 0.317%). For 10-deoxoartemisinin, its bioavailability (26.1 ± 7.04%) was superior to artemisinin at a degree of more than twice .

Safety And Hazards

Eigenschaften

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyartemisinin | |

CAS RN |

72826-63-2 | |

| Record name | Deoxyartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)